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Abstract
DY131 has emerged as a valuable chemical probe for studying the physiological and

pathological roles of the Estrogen-Related Receptors β (ERRβ, NR3B2) and γ (ERRγ, NR3B3).

As an orphan nuclear receptor, ERRs exhibit constitutive transcriptional activity, which can be

further modulated by synthetic ligands. DY131 is a potent and selective agonist for ERRβ and

ERRγ, demonstrating minimal activity towards the closely related ERRα, as well as the

classical estrogen receptors α (ERα) and β (ERβ). This selectivity makes DY131 an essential

tool for elucidating the specific functions of the ERRβ/γ subtypes in various biological

processes, including metabolism, cancer cell proliferation, and development. This technical

guide provides a comprehensive overview of DY131, including its mechanism of action,

quantitative data on its activity, and detailed protocols for key experimental assays.

Introduction
The Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors that play

crucial roles in the regulation of cellular energy metabolism, including mitochondrial biogenesis

and function. The three ERR isoforms, ERRα, ERRβ, and ERRγ, share sequence homology

with the estrogen receptors but do not bind to endogenous estrogens. They act as

constitutively active transcription factors, binding to estrogen-response elements (EREs) or

ERR-specific response elements (ERREs) in the promoter regions of their target genes.
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DY131 has been identified as a selective agonist for ERRβ and ERRγ. Its ability to activate

these receptors without significantly affecting ERRα or the classical estrogen receptors

provides a specific means to investigate the downstream signaling pathways and physiological

consequences of ERRβ/γ activation. This has led to its use in a variety of research areas,

including oncology, metabolic diseases, and neurobiology.

Mechanism of Action
DY131 functions as a classical nuclear receptor agonist. Upon entering the cell, it binds to the

ligand-binding domain (LBD) of ERRβ and ERRγ. This binding event is thought to induce or

stabilize a conformational change in the receptor, promoting the recruitment of coactivators,

such as PGC-1α, to the receptor-DNA complex. The assembled complex then enhances the

transcription of target genes involved in various cellular processes.

In cancer cell lines, activation of ERRβ/γ by DY131 has been shown to inhibit cell growth,

induce apoptosis, and cause mitotic spindle defects, highlighting its potential as an anti-cancer

agent.[1]

Quantitative Data
The following tables summarize the available quantitative data for DY131's activity and

selectivity.

Table 1: Agonist Potency of DY131 on Estrogen-Related Receptors

Receptor Assay Type Parameter Value Reference

ERRγ
Reporter Gene

Assay
EC50 130 nM [2]

ERRβ
Reporter Gene

Assay
EC50

Not explicitly

reported
N/A

Table 2: Selectivity Profile of DY131
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Receptor Assay Type Parameter Value Reference

ERRα
Co-transfection

Assay
IC50 > 30 µM [2]

ERα Not specified IC50 > 30 µM [2]

ERβ Not specified IC50 > 30 µM [2]

Note: While DY131 is characterized as a dual ERRβ/γ agonist, a specific EC50 value for ERRβ

is not readily available in the reviewed literature. The binding affinities (Kd) of DY131 for ERRβ

and ERRγ have also not been explicitly reported.

Signaling Pathways and Experimental Workflows
ERRβ/γ Signaling Pathway
The following diagram illustrates the proposed signaling pathway for DY131-mediated

activation of ERRβ/γ.

Extracellular Cytoplasm

Nucleus

DY131 DY131
Cellular Uptake DY131

ERRβ/γ ERRβ/γTranslocation

Binding

ERRE
DNA Binding

Coactivators
(e.g., PGC-1α)

Recruitment
Target Gene
Transcription mRNA

Click to download full resolution via product page

DY131 activates ERRβ/γ, leading to target gene transcription.
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Experimental Workflow: Reporter Gene Assay
The following diagram outlines a typical workflow for a reporter gene assay to assess DY131's

agonist activity on ERRβ/γ.
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Workflow for determining DY131's agonist activity using a reporter gene assay.
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Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of DY131 for ERRγ by competing

with a known radioligand.

Materials:

Purified human ERRγ protein

Radioligand: [3H]4-hydroxytamoxifen ([3H]4-OHT)

DY131

Scintillation Proximity Assay (SPA) beads (e.g., Protein A-coated)

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA)

96-well microplates

Scintillation counter

Procedure:

Protein-Bead Conjugation: Incubate purified ERRγ protein with SPA beads to allow for

binding.

Assay Setup: In a 96-well plate, add the following in order:

Binding buffer

Varying concentrations of unlabeled DY131 (competitor).

A fixed concentration of [3H]4-OHT (typically at or below its Kd for ERRγ).

ERRγ-conjugated SPA beads.
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Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation to

reach equilibrium.

Measurement: Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

Determine the specific binding by subtracting the non-specific binding (measured in the

presence of a high concentration of unlabeled 4-OHT) from the total binding.

Plot the percentage of specific binding against the log concentration of DY131.

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine

the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant for ERRγ.

Reporter Gene Assay
This protocol describes a method to quantify the agonist activity of DY131 on ERRβ or ERRγ in

a cellular context.

Materials:

HEK293 or other suitable host cell line.

Cell culture medium (e.g., DMEM with 10% FBS).

Expression vector for full-length human ERRβ or ERRγ.

Reporter vector containing a luciferase gene under the control of an ERR-responsive

promoter (e.g., pGL3-ERRE-Luc).

Transfection reagent (e.g., Lipofectamine 2000).

DY131.

Luciferase assay system (e.g., Promega ONE-Glo).
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96-well cell culture plates.

Luminometer.

Procedure:

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80%

confluency at the time of transfection.

Transfection: Co-transfect the cells with the ERRβ or ERRγ expression vector and the

ERRE-luciferase reporter vector using a suitable transfection reagent according to the

manufacturer's instructions.

Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.

Treatment: Replace the medium with fresh medium containing varying concentrations of

DY131 or vehicle control (e.g., DMSO).

Incubation: Incubate the cells for an additional 18-24 hours.

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according

to the manufacturer's protocol for the chosen luciferase assay system.

Data Analysis:

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla

luciferase) or to total protein concentration to account for variations in transfection

efficiency and cell number.

Plot the fold activation (normalized luciferase activity in treated cells / normalized

luciferase activity in vehicle-treated cells) against the log concentration of DY131.

Fit the data using a non-linear regression model to determine the EC50 value.

Coactivator Recruitment Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to measure the DY131-dependent recruitment of a coactivator peptide to ERRγ.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1241580?utm_src=pdf-body
https://www.benchchem.com/product/b1241580?utm_src=pdf-body
https://www.benchchem.com/product/b1241580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Purified, GST-tagged human ERRγ-LBD.

Fluorescein-labeled PGC-1α coactivator peptide.

Terbium-labeled anti-GST antibody.

DY131.

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

384-well low-volume black microplates.

TR-FRET plate reader.

Procedure:

Assay Setup: In a 384-well plate, add the following components:

Assay buffer.

Varying concentrations of DY131.

GST-ERRγ-LBD.

A pre-mixed solution of fluorescein-PGC-1α peptide and terbium-anti-GST antibody.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

Measurement: Measure the TR-FRET signal on a plate reader with an excitation wavelength

of ~340 nm and emission wavelengths of ~490 nm (terbium) and ~520 nm (fluorescein).

Data Analysis:

Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).

Plot the TR-FRET ratio against the log concentration of DY131.
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Fit the data using a non-linear regression model to determine the EC50 value for

coactivator recruitment.

Conclusion
DY131 is a potent and selective agonist of ERRβ and ERRγ, making it an indispensable tool for

dissecting the specific roles of these orphan nuclear receptors. The quantitative data and

detailed experimental protocols provided in this guide offer a solid foundation for researchers to

effectively utilize DY131 in their studies. Further research to determine the precise binding

affinities and the full spectrum of downstream target genes will continue to enhance our

understanding of ERRβ/γ signaling and the therapeutic potential of modulating this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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